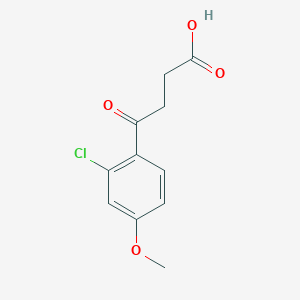

4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2-chloro-4-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKJAIYXCUJBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel–Crafts Acylation Method

One of the most established laboratory methods for synthesizing 4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid involves a Friedel–Crafts acylation, where an aromatic ring bearing the methoxy and chloro substituents is acylated with succinic anhydride.

- Starting Material: 2-Chloro-4-methoxybenzene (or a derivative such as 2-chloro-4-methoxyphenyl)

- Reagent: Succinic anhydride

- Catalyst: Aluminum chloride (AlCl₃), a Lewis acid

- The aromatic compound is dissolved in an inert solvent like dichloromethane or chloroform.

- Aluminum chloride is added, and the mixture is stirred at room temperature or slightly elevated temperatures (~50°C).

- The acylation proceeds via electrophilic aromatic substitution, attaching the succinyl group to the aromatic ring.

- The reaction mixture is quenched with ice-cold water or dilute acid.

- The crude product is extracted, washed, and purified via recrystallization or chromatography.

Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Acylation | 2-Chloro-4-methoxybenzene + succinic anhydride, AlCl₃ | Variable | Typical yields around 70-85% |

This method is supported by literature on aromatic acylation reactions, emphasizing the importance of controlling temperature and stoichiometry to minimize polyacylation or side reactions.

Oxidation to the Acid

Following acylation, the ketone intermediate is oxidized to the corresponding carboxylic acid. Common oxidants include:

- Potassium permanganate (KMnO₄): A strong oxidizing agent capable of converting the ketone to the acid under controlled conditions.

- Chromium-based oxidants: Such as Jones reagent, though less favored due to toxicity.

- Mild heating in aqueous or mixed solvent systems.

- The oxidation is monitored via TLC or spectroscopic methods.

- Excess oxidant is quenched with sodium bisulfite or similar reducing agents.

- The oxidation yields the target this compound with yields typically exceeding 70%, depending on reaction control.

Alternative Synthetic Route via Condensation and Cyclization

An alternative approach involves constructing the aromatic core first, followed by side-chain elongation:

- Step 1: Synthesis of 2-chloro-4-methoxybenzaldehyde via chlorination and methoxylation.

- Step 2: Aldol condensation with acetone or acetoacetic ester derivatives to form intermediate β-keto esters.

- Step 3: Hydrolysis and decarboxylation to obtain the acid.

This route aligns with methods used in pharmaceutical synthesis, where intermediates such as substituted benzaldehydes undergo condensation reactions under basic conditions, followed by oxidation.

Industrial Production Considerations

For large-scale synthesis, continuous flow reactors and optimized catalytic systems are employed:

- Catalysts: Lewis acids like AlCl₃ or FeCl₃.

- Solvents: Non-polar solvents such as dichloromethane or toluene.

- Reaction Monitoring: In-line spectroscopic techniques (e.g., IR, NMR) ensure process control.

- Purification: Crystallization from suitable solvents to obtain high-purity product.

Research Findings and Data Summary

| Method | Key Reagents | Solvent | Reaction Type | Typical Yield | Notes |

|---|---|---|---|---|---|

| Friedel–Crafts acylation | Aromatic substrate + succinic anhydride | Dichloromethane | Electrophilic aromatic substitution | 70-85% | Requires strict control to avoid polyacylation |

| Oxidation | KMnO₄ or Cr-based oxidants | Water/acetone | Oxidation of ketone to acid | >70% | Careful temperature control necessary |

| Condensation & cyclization | Benzaldehyde derivatives + acetone | Ethanol or aqueous base | Aldol condensation | Variable | Used for intermediates in complex syntheses |

Notes on Reaction Optimization

- Temperature Control: Essential during acylation and oxidation to prevent side reactions.

- Stoichiometry: Precise molar ratios improve yields and purity.

- Purification: Recrystallization from solvents like ethanol, diisopropyl ether, or acetone enhances product quality.

- Safety: Handling of Lewis acids and strong oxidants requires appropriate precautions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory Applications

One of the primary applications of 4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid is in the development of anti-inflammatory medications. Research indicates that derivatives of 4-oxobutanoic acids can be formulated into pharmaceutical compositions aimed at treating inflammation-related conditions. In experimental models, these compounds have demonstrated efficacy in reducing edema induced by inflammatory agents, suggesting their potential for treating conditions such as arthritis and diabetic neuropathy .

Oncology Research

This compound also serves as a building block for synthesizing new drugs targeting cancer. Its structural properties allow it to interact with specific molecular targets involved in tumor growth and metastasis. Studies have explored its role in developing novel anticancer agents through modifications that enhance its bioactivity and selectivity against cancer cells.

Chemical Synthesis

Building Block for Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound for creating diverse chemical entities. For instance, it can be oxidized to form carboxylic acids or ketones, or reduced to yield alcohols or amines, facilitating the development of new materials and specialty chemicals.

Biological Studies

Biochemical Probes

The compound is investigated for its potential as a biochemical probe to study enzyme interactions. By understanding how it interacts with specific enzymes, researchers can elucidate biochemical pathways and develop targeted therapies for various diseases.

Case Studies Highlighting Biological Activity

Several studies have documented the biological activities associated with this compound:

- Antifolate Activity : A study synthesized various derivatives and tested their antifolate activity. Some modifications enhanced binding to enzymes involved in folate metabolism, indicating potential therapeutic implications.

- In Vitro Studies : Assays conducted on cancer cell lines demonstrated cytotoxic effects linked to structural variations of related compounds. These studies provide insights into structure-activity relationships critical for drug development.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid

- CAS No.: 15572-03-9

- Molecular Formula : C₁₁H₁₁ClO₄

- Molecular Weight : 242.66 g/mol

- Key Features : A β-keto carboxylic acid derivative with a substituted phenyl ring (2-chloro, 4-methoxy groups) .

This compound is part of a broader class of 4-aryl-4-oxobutanoic acids, which are characterized by a central oxobutanoic acid backbone linked to aromatic substituents.

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance stability and influence reactivity. For example, chloro derivatives (e.g., 4-(4-chlorophenyl)) are associated with antimicrobial activity . The amino group in 4-(4-aminophenyl) facilitates its role as a synthetic intermediate for cardiovascular drugs .

- Molecular Weight : Ranges from 196.18 (fluorophenyl analog) to 242.66 (target compound), affecting solubility and bioavailability.

Stability and Industrial Relevance

- Pharmaceutical Use: Piperazinyl and piperidino derivatives (e.g., 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutanoic acid) are explored for neuropharmacological applications due to their structural similarity to known receptor ligands .

Biological Activity

4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. The compound possesses a chloro group and a methoxy group attached to a phenyl ring, which contribute to its biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and comparative analysis with related compounds.

- Molecular Formula : C11H11ClO4

- Molecular Weight : Approximately 242.66 g/mol

The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is essential for preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its therapeutic applications in conditions like arthritis and other inflammatory disorders.

- Enzyme Inhibition : Specifically, it has been noted for its inhibitory effects on lipoxygenase enzymes, which are involved in the metabolism of fatty acids and play a role in inflammation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Kynurenine-3-hydroxylase (KYN-3-OHase) : This enzyme is crucial in the kynurenine pathway, which is linked to neurodegenerative diseases. Inhibition may lead to increased levels of neuroprotective metabolites like kynurenic acid .

- Interaction with Ionotropic Receptors : The compound may modulate the activity of NMDA receptors, impacting neurotransmitter signaling and offering potential benefits in neuroprotection .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | C11H12O4 | Lacks chlorine; used in different therapeutic contexts |

| 3-(4-Methoxybenzoyl)propionic acid | C12H12O4 | Contains a benzoyl group instead of chloro; different reactivity |

| 2-Chloro-4-oxobutanoic acid | C5H7ClO3 | Simpler structure; lacks phenolic substitution |

The presence of both chloro and methoxy groups enhances the reactivity and biological activity of this compound compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Neuroprotective Studies : Research has indicated that compounds acting as KYN-3-OHase inhibitors can mitigate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests that this compound could have similar therapeutic applications .

- Anti-inflammatory Research : A study investigating the anti-inflammatory properties of phenolic compounds found that derivatives similar to this compound exhibited significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

Q & A

Basic: What synthetic methodologies are recommended for 4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid, and what critical parameters require optimization?

Answer:

The compound is typically synthesized via Knoevenagel condensation using 2-chloro-4-methoxybenzaldehyde and ethyl acetoacetate under basic conditions (e.g., piperidine), followed by hydrolysis and decarboxylation . Key parameters include:

- Reagent stoichiometry : Excess ethyl acetoacetate ensures complete condensation.

- Temperature control : Maintain 80–90°C during condensation to avoid side reactions.

- Acid hydrolysis : Use concentrated HCl for efficient ester cleavage .

Alternative routes may involve Friedel-Crafts acylation with succinic anhydride and a chloro-methoxy-substituted aromatic precursor, requiring Lewis acids like AlCl₃ . Post-synthesis, ensure thorough solvent removal (e.g., methanol) via vacuum drying to prevent interference in downstream reactions .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- δ 2.60–2.80 (m, 2×CH₂ from butanoic acid backbone) .

- δ 3.80–3.90 (s, OCH₃) and δ 7.20–7.50 (aromatic protons from substituted phenyl) .

- HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and identify by-products (e.g., unreacted aldehyde or decarboxylation residues) .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (ketone) and ~1720 cm⁻¹ (carboxylic acid) .

Advanced: How can researchers resolve contradictions in bioactivity data, such as inconsistent enzyme inhibition results?

Answer:

Contradictions may arise from assay variability or metabolite interference . Mitigation strategies include:

- Standardized assay conditions : Use recombinant enzymes (e.g., COX-2 or Kynurenine-3-hydroxylase) with controlled pH and co-factor concentrations .

- Metabolite profiling : Employ LC-MS to detect degradation products or active metabolites under physiological conditions .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to validate binding interactions with target enzymes, comparing results across crystal structures .

Advanced: What computational approaches predict the compound’s reactivity and stability under varying environmental conditions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The chloro group enhances electrophilicity, while the methoxy group stabilizes via resonance .

- Degradation modeling : Simulate hydrolysis pathways (e.g., acid/base-catalyzed cleavage of the ketone or ester groups) using software like Gaussian .

- pKa prediction : Tools like ACD/Labs predict carboxylic acid protonation states (~pKa 4.2), critical for solubility and bioavailability studies .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HCl gas during hydrolysis) .

- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Consult institutional guidelines for halogenated organic waste .

Advanced: How can researchers optimize regioselective functionalization of the phenyl ring for derivative synthesis?

Answer:

- Directed ortho-metallation : Use the methoxy group as a directing group for lithiation at the 2-position, followed by quenching with electrophiles (e.g., DMF for formylation) .

- Pd-catalyzed cross-coupling : Introduce substituents via Suzuki-Miyaura reactions (e.g., aryl boronic acids) at the chloro position, requiring careful ligand selection (e.g., SPhos for sterically hindered sites) .

- Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent interference during aromatic substitution .

Advanced: What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation. The methoxy group enhances crystallinity via van der Waals interactions .

- Temperature gradients : Cool saturated solutions from 40°C to 4°C at 0.5°C/hour to grow single crystals.

- Additive use : Introduce seed crystals or ionic liquids (e.g., [BMIM][PF₆]) to nucleate growth .

Basic: How should researchers design stability studies to evaluate this compound under physiological conditions?

Answer:

- Forced degradation : Expose the compound to:

- Acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 37°C for 24 hours.

- Oxidative stress (3% H₂O₂) and UV light (254 nm) .

- Analytical monitoring : Track degradation via HPLC peak area reduction and identify by-products using high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.